molecular formula C7H4F9IO B12809237 4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol

Cat. No.: B12809237
M. Wt: 402.00 g/mol
InChI Key: WJEAGGFJUHJNFN-UHFFFAOYSA-N
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Description

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol is a fluorinated organic compound with the molecular formula C7H4F9IO It is characterized by the presence of multiple fluorine atoms, an iodine atom, and a hydroxyl group attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol typically involves the introduction of fluorine and iodine atoms into an organic framework. One common method involves the reaction of a suitable hexene precursor with fluorinating agents and iodine sources under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products Formed

    Oxidation: Formation of hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-one.

    Reduction: Formation of hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol.

    Substitution: Formation of hexafluoro-2-azido-4-(trifluoromethyl)hex-2-en-1-ol or hexafluoro-2-thio-4-(trifluoromethyl)hex-2-en-1-ol.

Scientific Research Applications

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.

    Medicine: Explored for its potential as a radiolabeled compound for diagnostic imaging.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which contribute to the compound’s unique reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,5,6,6,6-Hexafluoro-4-trifluoromethyl-2-iodohex-2-en-1-ol
  • 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene

Uniqueness

4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F9IO/c8-4(6(11,12)13,1-3(17)2-18)5(9,10)7(14,15)16/h1,18H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEAGGFJUHJNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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